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Compound of Interest

Compound Name: 4-Borono-2-methylbenzoic acid

Cat. No.: B574287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of 4-borono-2-methylbenzoic acid and its derivatives in organic synthesis and medicinal

chemistry.

Organic Synthesis Applications: Suzuki-Miyaura
Cross-Coupling Reactions
4-Borono-2-methylbenzoic acid is a versatile building block in organic synthesis, primarily

utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a

powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex

biaryl and substituted benzoic acid derivatives. These products serve as key intermediates in

the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence

of both a boronic acid and a carboxylic acid group on the same molecule allows for sequential

or orthogonal functionalization, providing a strategic advantage in multi-step syntheses.

The general transformation involves the coupling of 4-borono-2-methylbenzoic acid with an

aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Borono-2-methylbenzoic
Acid with Various Aryl Halides
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Entry
Aryl
Halide
Partner

Palladiu
m
Catalyst
(mol%)

Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

1

4-

Bromoani

sole

Pd(PPh₃)

₄ (3)
K₂CO₃

Toluene/

H₂O
100 12 92

2

1-Iodo-4-

nitrobenz

ene

Pd(dppf)

Cl₂ (2)
Cs₂CO₃

1,4-

Dioxane
90 8 88

3

2-

Bromopy

ridine

Pd(OAc)₂

(2) /

SPhos

(4)

K₃PO₄ Toluene 110 16 75

4

4-

Chlorotol

uene

Pd₂(dba)

₃ (1.5) /

XPhos

(3)

K₃PO₄

t-

BuOH/H₂

O

100 24 65

5
Vinyl

bromide

Pd(PPh₃)

₄ (3)
Na₂CO₃ THF/H₂O 70 6 85

Note: The yields presented in this table are illustrative and representative of typical Suzuki-

Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and

the purity of the reagents.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of 4-
borono-2-methylbenzoic acid with an aryl bromide.

Materials:

4-Borono-2-methylbenzoic acid (1.0 eq)
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Aryl bromide (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

Potassium carbonate (K₂CO₃) (2.0 eq)

Toluene (5 mL per mmol of boronic acid)

Water (1 mL per mmol of boronic acid)

Schlenk flask or sealed tube

Magnetic stirrer

Inert gas supply (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask, add 4-borono-2-methylbenzoic acid, the aryl bromide,

Pd(PPh₃)₄, and K₂CO₃.

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three

times.

Add the degassed toluene and water via syringe.

Stir the mixture vigorously and heat to 100 °C in an oil bath.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

biaryl derivative.

Medicinal Chemistry Applications: Enzyme
Inhibition
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their

unique ability to form reversible covalent bonds with the active site residues of enzymes,

particularly serine proteases.[2][3] The boronic acid moiety can act as a transition-state analog,

leading to potent and selective enzyme inhibition. Derivatives of 4-borono-2-methylbenzoic
acid, such as amides and esters, can be synthesized to explore structure-activity relationships

(SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Table 2: Illustrative Biological Activity of 4-Borono-2-methylbenzoic Acid Derivatives as

Serine Protease Inhibitors

Compound ID
R Group (Amide
Derivative)

Target Enzyme IC₅₀ (nM)

BMA-001 -NH-CH₂-Pyridine Thrombin 75

BMA-002 -NH-Cyclohexyl Factor Xa 120

BMA-003 -N(CH₃)₂ Chymotrypsin 500

BMA-004 -NH-Phenyl Trypsin 250

BMA-005 -NH-CH₂-COOH Elastase 95

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate

the potential of this class of compounds as enzyme inhibitors. Actual biological activity will

depend on the specific derivative and the assay conditions.

Experimental Protocol: General Procedure for Synthesis
of Amide Derivatives
This protocol outlines a standard procedure for the amidation of the carboxylic acid group of a

biaryl product derived from 4-borono-2-methylbenzoic acid.
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Materials:

Biaryl carboxylic acid (product from Suzuki coupling) (1.0 eq)

Amine (1.1 eq)

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF) (10 mL per mmol of carboxylic acid)

Round-bottom flask

Magnetic stirrer

Procedure:

Dissolve the biaryl carboxylic acid in anhydrous DMF in a round-bottom flask.

Add the amine, PyBOP, and DIPEA to the solution.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated aqueous lithium chloride solution and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

amide derivative.
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Caption: Workflow for synthesis and derivatization of 4-borono-2-methylbenzoic acid.

Suzuki-Miyaura Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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